molecular formula C13H15N3 B12938396 3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile

3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile

Cat. No.: B12938396
M. Wt: 213.28 g/mol
InChI Key: HGYHTHWLJDVNPB-UHFFFAOYSA-N
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Description

3-((2-(1H-Indol-3-yl)ethyl)amino)propanenitrile is a synthetic indole derivative intended for research use in pharmaceutical discovery and development. The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Specifically, indole-based compounds have demonstrated significant potential as antitumor agents, with some analogs showing potent growth inhibition against diverse human tumor cell lines, including leukemia, non-small cell lung cancer, and breast cancer models . The incorporation of a nitrile group (propanenitrile) can be a critical pharmacophore, as this functional group is present in various bioactive molecules that interact with biological targets such as enzymes and DNA . Furthermore, indole-acrylonitrile derivatives have also been investigated for their antimicrobial properties against various Gram-positive and Gram-negative pathogens, making them a versatile chemotype for exploring new anti-infective therapies . Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules or as a reference standard in structure-activity relationship (SAR) studies to develop novel oncological or antimicrobial therapeutics. Safety Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, as nitrile-containing compounds require careful safety procedures .

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethylamino]propanenitrile

InChI

InChI=1S/C13H15N3/c14-7-3-8-15-9-6-11-10-16-13-5-2-1-4-12(11)13/h1-2,4-5,10,15-16H,3,6,8-9H2

InChI Key

HGYHTHWLJDVNPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile typically involves the reaction of tryptamine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds via a nucleophilic addition mechanism, where the amine group of tryptamine attacks the electrophilic carbon of acrylonitrile, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde or indole-3-carboxylic acid.

    Reduction: The nitrile group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo electrophilic substitution reactions at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-3-carboxaldehyde, indole-3-carboxylic acid.

    Reduction: 3-((2-(1H-indol-3-yl)ethyl)amino)propanamine.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile involves its interaction with specific molecular targets in the body. The indole moiety can interact with various receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmitter release and signaling pathways. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups Molecular Weight (g/mol) Biological Activity/Application References
3-((2-(1H-Indol-3-yl)ethyl)amino)propanenitrile Indole ethylamino chain + propanenitrile Nitrile, amine, indole ~215.3* Not explicitly reported (potential CNS targets) N/A
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Pyrimidoindole core + piperidine + propanenitrile Nitrile, amine, ethynyl ~377.4 Kinase inhibition (implied by pyrimidoindole)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indole ethylamino chain + fluorinated biphenyl + propanamide Amide, fluoro, indole ~403.4 Not reported (amide enhances polarity)
WK-12: 1-((2-(1H-Indol-3-yl)ethyl)amino)-3-(3,6-difluoro-9H-carbazol-9-yl)propan-2-ol Indole ethylamino chain + carbazole + propanol Alcohol, carbazole, indole ~438.4 DNMT1 inhibition (carbazole-DNA interaction)
LY303870 Indole + methoxybenzyl + piperidine + acetylated amine Amide, methoxy, piperidine ~623.8 NK-1 receptor antagonist (Ki = 0.10–0.15 nM)
3-(1,3-Dioxoisoindolin-2-yl)propanenitrile Dioxoisoindolin + propanenitrile Nitrile, isoindolinone 200.2 Structural studies (C—H···O/N interactions)
Fenproporex (3-[(1-methyl-2-phenylethyl)amino]propanenitrile) Phenethylamine + propanenitrile (structurally closest analog) Nitrile, phenethyl 188.2 Stimulant (CNS activity)
(2E)-2-({[2-(1H-Indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile Indole ethylamino + conjugated enamine + nitrile + oxo group Nitrile, enamine, oxo 295.4 Not reported (tautomerism potential)

*Calculated based on molecular formula C₁₃H₁₃N₃.

Key Differences and Implications

Nitrile vs. Esters (e.g., methyl 3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropanoate ) are prone to hydrolysis, whereas nitriles may resist enzymatic degradation.

Indole vs. Heterocyclic Cores :

  • Pyrimidoindole derivatives (e.g., ) exhibit kinase inhibitory activity due to their planar heterocyclic cores, unlike the target compound’s simpler indole group.
  • Carbazole-containing WK-12 interacts with DNA via intercalation, a mechanism unlikely for the target compound.

Pharmacological Profiles :

  • LY303870’s NK-1 antagonism (Ki < 1 nM ) relies on its complex methoxybenzyl-piperidine scaffold, whereas the target compound’s simpler structure may lack receptor specificity.
  • Fenproporex demonstrates how replacing indole with phenyl alters CNS activity, suggesting the target compound’s indole group could modulate serotoninergic pathways.

Solid-State Properties :

  • 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile forms hydrogen-bonded crystals, while the target compound’s indole group may favor π-π stacking in crystalline or biological environments.

Biological Activity

3-((2-(1H-indol-3-yl)ethyl)amino)propanenitrile, an indole derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This compound integrates an indole moiety with a nitrile group, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 3-[2-(1H-indol-3-yl)ethylamino]propanenitrile
  • Molecular Formula : C₁₃H₁₅N₃
  • Molecular Weight : 249.74 g/mol

The synthesis typically involves the reaction between tryptamine and acrylonitrile under specific catalytic conditions, optimizing parameters such as temperature and time to achieve high yields.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole ring can modulate the activity of enzymes and receptors involved in critical cellular processes, including:

  • Cell Proliferation : Inhibition of enzymes that promote cancer cell growth.
  • Antimicrobial Activity : Interaction with microbial targets leading to growth inhibition.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through receptor interactions .

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties :
    • Studies have shown that derivatives of indole compounds can activate caspases involved in apoptosis, demonstrating significant growth inhibition against various tumor cell lines with GI50 values ranging from 0.0244 to 7.91 μM .
    • Specifically, related compounds have been tested against leukemia, lung cancer, colon cancer, and breast cancer cell lines, indicating a broad spectrum of anticancer activity.
  • Antimicrobial Activity :
    • The compound has been evaluated for its antibacterial and antifungal properties against both Gram-positive and Gram-negative pathogens. Certain derivatives exhibited potent activity against Candida albicans and other bacterial strains .
  • Anti-inflammatory Effects :
    • Indole derivatives have shown potential in reducing inflammation by regulating signaling pathways associated with inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of tumor cell proliferation; activation of apoptotic pathways ,
AntimicrobialEffective against various bacterial strains and fungi ,
Anti-inflammatoryModulation of inflammatory signaling pathways,

Case Study: Anticancer Activity

A study focused on a series of indole-acrylonitrile derivatives found that one compound demonstrated remarkable potency against leukemia (HL-60(TB)) with a GI50 value of 0.0244 μM. This compound's mechanism involved the activation of caspases 3 and 9, essential for programmed cell death .

Molecular Docking Studies

Molecular docking studies have been conducted to predict binding affinities and interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to specific receptors, influencing their activity and providing insights into its therapeutic potential .

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